Cas no 1954775-43-9 (8-[2-(2-Methyl-1h-imidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile)
![8-[2-(2-Methyl-1h-imidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile structure](https://ja.kuujia.com/scimg/cas/1954775-43-9x500.png)
8-[2-(2-Methyl-1h-imidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile 化学的及び物理的性質
名前と識別子
-
- EN300-26681215
- 8-[2-(2-methyl-1h-imidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
- 1954775-43-9
- 8-[2-(2-Methylimidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
- AKOS032077325
- Z2303395074
- 8-[2-(2-Methyl-1h-imidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
-
- インチ: 1S/C16H22N4O2/c1-13-18-7-9-19(13)12-15(21)20-8-4-6-16(14(20)11-17)5-2-3-10-22-16/h7,9,14H,2-6,8,10,12H2,1H3
- InChIKey: ZHSOCFRJXLOTBQ-UHFFFAOYSA-N
- ほほえんだ: O1CCCCC21C(C#N)N(C(CN1C=CN=C1C)=O)CCC2
計算された属性
- せいみつぶんしりょう: 302.17427596g/mol
- どういたいしつりょう: 302.17427596g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 474
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
8-[2-(2-Methyl-1h-imidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26681215-0.05g |
1954775-43-9 | 90% | 0.05g |
$212.0 | 2023-11-13 |
8-[2-(2-Methyl-1h-imidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile 関連文献
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
8-[2-(2-Methyl-1h-imidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrileに関する追加情報
8-[2-(2-Methyl-1H-imidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile: A Comprehensive Overview
8-[2-(2-Methyl-1H-imidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile is a complex organic compound with the CAS number 1954775-43-9. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing a single atom. The structure of this compound is notable for its spiro ring system, which includes an oxa (oxygen-containing) and an azaspiro (nitrogen-containing) component, making it a unique example of heterocyclic chemistry.
The molecular structure of 8-[2-(2-Methylimidazolyl)acetyl]-1-oxa-8 azaspiro[5.5]undecane 7-carbonitrile is composed of several key functional groups. The central spiro ring system is fused with an imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The imidazole ring is further substituted with a methyl group, adding to the compound's complexity and potential reactivity. Additionally, the compound features a cyano group (-CN), which is a strong electron-withdrawing group, and an acetyl group (-COCH3), which introduces carbonyl functionality into the molecule.
Recent studies have highlighted the potential of this compound in various fields, including drug discovery and materials science. The presence of the imidazole ring, a well-known bioisostere, suggests that this compound may exhibit biological activity. Researchers have explored its potential as a scaffold for designing bioactive molecules, particularly in the context of enzyme inhibition and receptor targeting. The spiro ring system, on the other hand, has been shown to enhance drug-like properties such as solubility and permeability, making it an attractive candidate for pharmaceutical applications.
In terms of synthesis, this compound can be prepared through a multi-step process involving coupling reactions and cyclization steps. The synthesis typically begins with the preparation of the imidazole derivative, followed by acetylation to introduce the acetyl group. Subsequent steps involve constructing the spiro ring system through carefully controlled reactions that ensure proper stereochemistry and regioselectivity.
From an analytical standpoint, this compound has been characterized using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have confirmed its molecular formula and structure, providing valuable insights into its physical and chemical properties.
Looking ahead, ongoing research is focused on optimizing the synthesis of 8-[2-(2-Methylimidazolyl)acetyl]-1 oxaspiro azaspiro[5.5]undecane 7-carbonitrile to improve yield and purity while reducing costs. Additionally, researchers are investigating its biological activity in vitro and in vivo to assess its potential as a therapeutic agent or a lead compound in drug development.
In conclusion, 8-[2-(2-Methylimidazolyl)acetyl]-1 oxaspiro azaspiro[5.5]undecane 7-carbonitrile represents a significant advancement in heterocyclic chemistry with promising applications in various scientific domains. Its unique structure and functional groups make it a valuable tool for exploring new chemical reactions and developing innovative materials.
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